molecular formula C20H18ClFN2O B11034712 (1E)-1-[(4-chloro-3-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-[(4-chloro-3-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11034712
M. Wt: 356.8 g/mol
InChI Key: KMDCRCLFKWVYFA-UHFFFAOYSA-N
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Description

(1E)-1-[(4-chloro-3-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrroloquinoline core and a substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(4-chloro-3-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, including the formation of the pyrroloquinoline core and the introduction of the substituted phenyl group. Common synthetic routes may involve the use of reagents such as chlorinated and fluorinated aromatic compounds, along with various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(4-chloro-3-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the imino group or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

(1E)-1-[(4-chloro-3-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1E)-1-[(4-chloro-3-fluorophenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C20H18ClFN2O

Molecular Weight

356.8 g/mol

IUPAC Name

3-(4-chloro-3-fluorophenyl)imino-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C20H18ClFN2O/c1-11-10-20(2,3)24-18-13(11)5-4-6-14(18)17(19(24)25)23-12-7-8-15(21)16(22)9-12/h4-9,11H,10H2,1-3H3

InChI Key

KMDCRCLFKWVYFA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=CC=C3C(=NC4=CC(=C(C=C4)Cl)F)C2=O)(C)C

Origin of Product

United States

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